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Xanthosine-5/'-DiphosphateTrisodium

Cat. No.: B1143806
CAS No.: 10593-13-7
M. Wt: 510.130772
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Description

Contextualization within Purine (B94841) Nucleotide Metabolism Pathways

Xanthosine-5'-diphosphate (XDP) is an intermediate in purine metabolism, a set of essential pathways responsible for synthesizing the nucleotide building blocks of DNA and RNA. scbt.comcaymanchem.com The journey of purine synthesis culminates in the formation of inosine (B1671953) monophosphate (IMP), which serves as a crucial branch point. caymanchem.commdpi.com From IMP, two major pathways diverge to produce adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

The formation of xanthosine (B1684192) nucleotides is a key step in the pathway leading to GMP. The process begins with the enzyme IMP dehydrogenase (IMPDH), which catalyzes the NAD+-dependent oxidation of IMP to produce Xanthosine-5'-monophosphate (XMP). caymanchem.comwikipedia.org This conversion is considered a rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. caymanchem.comnih.gov

Once XMP is formed, it can be sequentially phosphorylated to generate XDP and subsequently Xanthosine-5'-triphosphate (XTP). The phosphorylation from XMP to XDP is typically carried out by nucleoside monophosphate kinases (NMPKs), which utilize a phosphate (B84403) donor like ATP. mdpi.com Following this, XDP can be further phosphorylated to XTP by nucleoside diphosphate (B83284) kinases (NDPKs). mdpi.com The final step in the main pathway is the conversion of XMP to GMP by the enzyme GMP synthase. wikipedia.org

Additionally, alternative pathways can lead to the formation of xanthosine nucleotides. Deamination of guanosine can produce xanthosine. chemicalbook.com In some organisms and under certain conditions, xanthosine can be salvaged and phosphorylated to XMP by the phosphotransferase activity of cytosolic 5'-nucleotidase, using IMP as the preferred phosphate donor. nih.gov This particular pathway circumvents the IMP dehydrogenase step. nih.gov Furthermore, the deamination of purine bases can sometimes lead to an accumulation of non-canonical nucleotides like XTP, which can then be hydrolyzed back to XDP. umaryland.eduwikipedia.org

Classification and Structural Relationship to Other Xanthosine Nucleotides

Xanthosine-5'-diphosphate is classified as a purine ribonucleoside diphosphate. Its structure consists of three fundamental components:

A Purine Base: The nitrogenous base is xanthine (B1682287), which is characterized by a double-ring structure with two keto groups.

A Ribose Sugar: A five-carbon ribofuranose sugar is attached to the xanthine base via a β-N9-glycosidic bond. chemicalbook.com

A Diphosphate Group: Two phosphate units are linked together and attached to the 5'-carbon of the ribose sugar moiety.

The family of xanthosine nucleotides is differentiated by the number of phosphate groups attached at the 5' position. Xanthosine is the parent nucleoside, containing only the xanthine base and the ribose sugar. chemicalbook.com The addition of one, two, or three phosphate groups results in Xanthosine-5'-monophosphate (XMP), Xanthosine-5'-diphosphate (XDP), and Xanthosine-5'-triphosphate (XTP), respectively. The trisodium (B8492382) salt form refers to the sodium ions that neutralize the acidic phosphate groups.

Table 1: Comparison of Xanthosine Nucleotides

CompoundAbbreviationChemical Formula (Free Acid)Molar Mass (Free Acid)Key Structural Feature
XanthosineXaoC₁₀H₁₂N₄O₆284.23 g/mol No phosphate group
Xanthosine-5'-monophosphateXMPC₁₀H₁₃N₄O₉P364.21 g/mol wikipedia.orgOne phosphate group wikipedia.org
Xanthosine-5'-diphosphateXDPC₁₀H₁₄N₄O₁₂P₂444.18 g/mol jenabioscience.comTwo phosphate groups jenabioscience.com
Xanthosine-5'-triphosphateXTPC₁₀H₁₅N₄O₁₅P₃524.17 g/mol wikipedia.orgsigmaaldrich.comThree phosphate groups wikipedia.org

Significance as a Nucleotide Derivative in Cellular Biochemistry

While perhaps less ubiquitous than GTP or ATP, XDP and its related xanthosine nucleotides have considerable significance in cellular biochemistry, primarily as metabolic intermediates and as tools in biochemical research. scbt.comcaymanchem.com Although some sources suggest that XTP has no known function in living cells, its potential accumulation from purine deamination necessitates metabolic pathways for its management. wikipedia.org Enzymes such as (d)ITP/(d)XTPase can hydrolyze XTP, producing XDP in the process, highlighting a role in nucleotide pool maintenance. wikipedia.orgumaryland.edu

The unique structure of xanthosine nucleotides, particularly the keto group at the C2 position of the purine ring where GTP has an amino group, makes them valuable for studying the specificity of nucleotide-binding proteins. umaryland.edu Researchers have utilized XDP and XTP to probe the active sites and allosteric regulation of enzymes that typically bind guanine nucleotides.

Detailed Research Findings:

G-Protein Signaling: A notable application involves the study of G-proteins. A mutant Gα subunit (Gαo) was engineered to bind xanthine nucleotides instead of guanine nucleotides. This allowed researchers to study receptor-G protein interaction and activation dynamics with a novel, specific ligand, demonstrating that XDP could functionally interact with the modified protein. jenabioscience.com

Enzyme Inhibition and Regulation: XDP has been used to investigate the allosteric regulation of enzymes like soluble guanylyl cyclase. One study pointed to a nitric oxide-dependent allosteric inhibitory role involving a second nucleotide-binding site that could be probed with xanthosine nucleotides. jenabioscience.com

Enzyme Substrate Specificity: Studies on purine nucleoside phosphorylases (PNP) have examined xanthosine and xanthine as substrates, revealing that the enzymatic activity is highly dependent on pH and the ionic form of the substrate. nih.gov Similarly, XDP can serve as a substrate for nucleoside diphosphate kinases (NDPKs), which can convert it to XTP, demonstrating the integration of xanthosine nucleotides into the broader nucleotide kinase network. mdpi.com

Table 2: Selected Research Applications of Xanthosine Nucleotides

Research AreaFindingCompound(s) UsedReference
G-Protein Coupled ReceptorsCharacterization of a Gαo mutant with specificity for xanthine nucleotides over guanine nucleotides.Xanthine Nucleotides jenabioscience.com
Enzyme RegulationInvestigation of a nitric oxide-dependent allosteric inhibitory role at a second nucleotide binding site in soluble guanylyl cyclase.Xanthosine-5'-diphosphate jenabioscience.com
Protein BiosynthesisUse of a mutant elongation-factor Tu with altered substrate specificity to study energy consumption.Xanthosine Nucleotides jenabioscience.com
Purine MetabolismDemonstration that xanthosine can be salvaged to XMP by cytosolic 5'-nucleotidase, bypassing IMP dehydrogenase.Xanthosine, IMP nih.gov
Enzyme KineticsAnalysis of xanthosine and xanthine as substrates for purine nucleoside phosphorylases, showing pH-dependent activity.Xanthosine, Xanthine nih.gov

Properties

CAS No.

10593-13-7

Molecular Formula

C10H11N4Na3O12P2

Molecular Weight

510.130772

Synonyms

Xanthosine-5/'-DiphosphateTrisodium

Origin of Product

United States

Biosynthesis and Metabolic Interconversion of Xanthosine 5 Diphosphate

Pathways of Xanthosine-5'-Monophosphate (XMP) Formation

There are two primary routes for the synthesis of XMP within the cell: the de novo synthesis pathway and the salvage pathways.

De Novo Purine (B94841) Synthesis Contributions to XMP

The de novo pathway for purine synthesis is a complex, energy-intensive process that builds purine nucleotides from simpler precursor molecules. nih.govnih.gov This highly conserved pathway culminates in the production of inosine (B1671953) monophosphate (IMP). nih.govresearchgate.net From IMP, the synthesis of XMP represents a critical step towards the formation of guanine (B1146940) nucleotides. youtube.com

The conversion of IMP to XMP is catalyzed by the enzyme IMP dehydrogenase (IMPDH). researchgate.netyoutube.com This NAD+-dependent reaction is a rate-limiting step in the de novo synthesis of guanine nucleotides. researchgate.netnih.gov The process involves the oxidation of IMP to form XMP, which then serves as the direct precursor for guanosine (B1672433) monophosphate (GMP). researchgate.netyoutube.com

Salvage Pathways Utilizing Xanthosine (B1684192) to XMP

In addition to the de novo pathway, cells can also generate XMP through salvage pathways, which recycle pre-existing purine bases and nucleosides. Research has shown that xanthosine can be salvaged to XMP. nih.gov

Interestingly, in vitro studies have demonstrated that xanthosine does not follow the typical salvage pathways used by other major purine nucleosides like guanosine, inosine, and adenosine (B11128). nih.gov Instead, in certain tissues like rat brain extracts and in LoVo cells, xanthosine is converted to XMP through the phosphotransferase activity of cytosolic 5'-nucleotidase. nih.gov In this reaction, IMP is the preferred phosphate (B84403) donor, leading to the formation of XMP and inosine. nih.gov This particular salvage pathway bypasses the IMP dehydrogenase step, offering an alternative route for the synthesis of guanine nucleotides. nih.gov

Enzymatic Phosphorylation to Xanthosine-5'-Diphosphate and Xanthosine-5'-Triphosphate

Once XMP is formed, it can be further phosphorylated to its diphosphate (B83284) and triphosphate forms, which are essential for various cellular processes.

Mechanisms of XMP Kinase Activity in XDP Synthesis

The phosphorylation of XMP to xanthosine-5'-diphosphate (XDP) is carried out by a specific kinase. While the direct activity of a dedicated "XMP kinase" is not as extensively characterized as other nucleoside monophosphate kinases, this conversion is a necessary step in the metabolic cascade.

Nucleoside Diphosphate Kinase Activity in XTP Synthesis from XDP

The subsequent phosphorylation of XDP to xanthosine-5'-triphosphate (XTP) is catalyzed by nucleoside-diphosphate kinase (NDK). nih.govnih.gov NDKs are enzymes that facilitate the transfer of the terminal phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate (in this case, XDP). nih.govnih.gov This reaction is reversible and follows a ping-pong mechanism, involving a phosphorylated enzyme intermediate. nih.gov

The general reaction can be summarized as: XDP + ATP ⇌ XTP + ADP

NDKs are found in both the mitochondria and the soluble cytoplasm of cells and can act on a variety of ribo- and deoxyribonucleoside diphosphates. nih.gov The efficiency of this phosphorylation can vary depending on the specific nucleotide, with studies showing that guanine nucleotides are often preferred substrates. nih.gov

Catabolic Pathways and Hydrolysis of Xanthosine-5'-Diphosphate

Like all cellular components, xanthosine nucleotides are subject to degradation and turnover. The catabolism of XDP involves hydrolysis, breaking it down into its constituent parts.

Xanthosine-5'-diphosphate can be hydrolyzed back to XMP by various phosphatases. Further degradation can lead to the release of the xanthine (B1682287) base. The catabolic pathways of methylxanthines, which are structurally related to xanthine, have been studied in organisms like Pseudomonas putida. jmb.or.kr These studies show that xanthine can be further metabolized, for instance, to uric acid. jmb.or.kr

Additionally, enzymes such as deoxyribonucleoside triphosphate pyrophosphohydrolase have been shown to release XMP from XTP, indicating a pathway for the regulation of xanthosine nucleotide levels. wikipedia.org

Role of Specific Pyrophosphatases (e.g., ITPase) in Nucleotide Hydrolysis

The intracellular concentration of non-canonical nucleotides like Xanthosine-5'-triphosphate (XTP) is tightly regulated to prevent their erroneous incorporation into DNA and RNA. A key enzyme in this surveillance mechanism is Inosine Triphosphate Pyrophosphatase (ITPase), encoded by the ITPA gene. ITPase is a ubiquitous "house-cleaning" enzyme that sanitizes the nucleotide pool by hydrolyzing non-standard purine nucleoside triphosphates. mdpi.comnih.gov

ITPase exhibits broad substrate specificity, acting on inosine triphosphate (ITP), deoxyinosine triphosphate (dITP), XTP, and deoxyxanthosine triphosphate (dXTP). The primary catalytic function of ITPase is the hydrolysis of these triphosphates into their corresponding monophosphate forms, with the release of pyrophosphate (PPi). nih.govnih.gov The reaction can be summarized as follows:

XTP + H₂O → XMP + PPi

This hydrolytic activity is crucial for preventing the accumulation of XTP, which can arise from the deamination of guanosine triphosphate (GTP). While the principal product of ITPase-mediated hydrolysis of XTP is Xanthosine-5'-monophosphate (XMP), the enzyme can also produce Xanthosine-5'-diphosphate (XDP) as an intermediate or a minor product. ecmdb.ca The formation of XDP through this route is a critical step in managing the levels of non-canonical purine nucleotides within the cell.

The activity of ITPase is dependent on the presence of magnesium ions (Mg²⁺) and it functions optimally under alkaline conditions. nih.gov In humans, genetic variations in the ITPA gene can lead to ITPase deficiency, which can have significant implications for individuals undergoing treatment with certain drugs, highlighting the enzyme's vital role in nucleotide metabolism. nih.gov

Enzymatic Hydrolysis of Xanthosine Triphosphate
EnzymeSubstratePrimary ProductOther ProductsCofactor
Inosine Triphosphate Pyrophosphatase (ITPase)Xanthosine-5'-triphosphate (XTP)Xanthosine-5'-monophosphate (XMP)Pyrophosphate (PPi), Xanthosine-5'-diphosphate (XDP)Mg²⁺

Products of Xanthosine-5'-Diphosphate Degradation

Once formed, Xanthosine-5'-diphosphate is subject to further metabolic conversion to ensure the proper recycling of its constituent parts. The degradation of XDP is part of the broader purine catabolism pathway. While specific enzymes that exclusively target XDP for degradation are not extensively characterized, the general enzymatic machinery of the cell acts upon it.

The likely fate of XDP involves its hydrolysis into Xanthosine-5'-monophosphate (XMP) and inorganic phosphate, a reaction that can be catalyzed by various non-specific diphosphatases. Subsequently, XMP can be dephosphorylated by 5'-nucleotidases to yield xanthosine. hmdb.ca

From xanthosine, the pathway continues with the cleavage of the glycosidic bond by purine nucleoside phosphorylase (PNP), releasing the free purine base, xanthine, and ribose-1-phosphate. hmdb.ca Xanthine can then be oxidized to uric acid, the final product of purine degradation in humans, which is subsequently excreted.

The degradation pathway can be summarized as follows:

Xanthosine-5'-diphosphate (XDP)Xanthosine-5'-monophosphate (XMP) + Pi

Xanthosine-5'-monophosphate (XMP)Xanthosine + Pi

Xanthosine + Pi → Xanthine + Ribose-1-phosphate

Degradation Products of Xanthosine-5'-Diphosphate
MetaboliteEnzyme (Family)Resulting Product(s)
Xanthosine-5'-diphosphate (XDP)DiphosphatasesXanthosine-5'-monophosphate (XMP), Inorganic Phosphate (Pi)
Xanthosine-5'-monophosphate (XMP)5'-NucleotidasesXanthosine, Inorganic Phosphate (Pi)
XanthosinePurine Nucleoside Phosphorylase (PNP)Xanthine, Ribose-1-phosphate

Enzymatic Interactions and Molecular Specificity of Xanthosine 5 Diphosphate

Substrate Properties of Xanthosine-5'-Diphosphate in Metabolic Enzymes

Xanthosine-5'-diphosphate (XDP) and its related phosphorylated forms are intermediates and substrates within the complex network of purine (B94841) metabolism. While Xanthosine-5'-monophosphate (XMP) is a well-established intermediate in the de novo synthesis of guanine (B1146940) nucleotides, formed from inosine-5'-monophosphate (IMP) by IMP dehydrogenase frontierspartnerships.orghmdb.cawikipedia.org, the direct enzymatic utilization of XDP is more specialized.

The primary route for the formation of XDP is through the hydrolysis of Xanthosine-5'-triphosphate (XTP). Specific enzymes, known as pyrophosphatases, play a crucial role in managing the levels of non-canonical purine nucleotides. For instance, Xanthine (B1682287) triphosphatase is a phosphatase that hydrolyzes unconventional purine nucleotides such as XTP and Inosine (B1671953) triphosphate (ITP) to their corresponding diphosphate (B83284) forms, XDP and IDP, respectively umaryland.eduhmdb.ca. This function suggests a "house-cleaning" role for such enzymes, preventing the accumulation or erroneous incorporation of non-standard nucleotides.

Xanthosine (B1684192) nucleotides are recognized by various enzymes in metabolic pathways. XMP, for example, serves as the direct precursor to Guanosine-5'-monophosphate (GMP) in a reaction catalyzed by GMP synthase wikipedia.org. Furthermore, enzymes such as dinucleoside tetraphosphatase and nucleoside-triphosphate pyrophosphatase can act on XTP, highlighting the integration of xanthosine derivatives in nucleotide metabolism umaryland.edu. While XDP is not a primary building block for nucleic acids, its formation from XTP is a key step in purine salvage and degradation pathways, ensuring the recycling of purine bases and maintaining cellular nucleotide pools.

Table 1: Key Enzymes in Xanthosine Nucleotide Metabolism

EnzymeSubstrate(s)Product(s)Metabolic Pathway
IMP DehydrogenaseIMPXMPDe Novo Purine Synthesis
GMP SynthaseXMPGMPDe Novo Purine Synthesis
Xanthine TriphosphataseXTP, ITPXDP , IDPNon-Canonical Purine Metabolism
Nucleoside-Triphosphate PyrophosphataseXTPXMP + DiphosphatePurine Metabolism

Allosteric Regulation and Enzyme Modulation by Xanthosine-5'-Diphosphate

Allosteric regulation is a fundamental mechanism of controlling protein function, whereby a molecule binds to a site other than the protein's active site (the allosteric site), inducing a conformational change that alters its activity wikipedia.org. Allosteric modulators can either enhance (activators) or decrease (inhibitors) the protein's function wikipedia.org. This form of regulation is vital for adjusting enzyme activity in response to cellular needs, often through feedback or feedforward loops wikipedia.org.

While the roles of canonical purine nucleotides like GTP and ATP as allosteric modulators are well-documented, specific research detailing Xanthosine-5'-diphosphate in an allosteric capacity is limited. However, the structural similarity of XDP to GDP and IDP suggests potential for such interactions. For context, in a related system, GTP binding at an allosteric site on cytosolic IMP-GMP specific 5'-nucleotidase II (cN-II) increases the enzyme's affinity for its substrate, GMP, demonstrating allosteric activation by a purine nucleotide wikipedia.org.

Given that cellular enzymes can distinguish between different purine nucleotides with high specificity, any potential allosteric effect of XDP would be highly dependent on the specific protein's regulatory site architecture. The subtle structural differences between xanthine, guanine, and hypoxanthine bases would be critical determinants of binding affinity and the resulting conformational change in a target enzyme. Further research is necessary to identify and characterize specific enzymes that may be allosterically regulated by XDP.

Role in Non-Canonical Purine Nucleotide Metabolism

Non-canonical purine nucleotides, such as XTP and ITP, can be formed through metabolic processes and, if allowed to accumulate, may be incorporated into DNA and RNA, leading to potential cellular damage. Cells possess "house-cleaning" or "sanitizing" enzymes that hydrolyze these non-standard nucleotides, preventing their entry into nucleic acid precursor pools hmdb.ca.

Xanthosine-5'-diphosphate is a key product in these detoxification pathways. Pyrophosphatase enzymes, including the specifically named Xanthine triphosphatase and the more broadly acting Inosine triphosphatase (ITPA), hydrolyze XTP umaryland.eduhmdb.ca. The primary product of this hydrolysis is XDP (or XMP in the case of ITPA, which removes pyrophosphate) hmdb.ca. This enzymatic action effectively removes XTP from the nucleotide pool available for polymerases. Therefore, the generation of XDP from XTP is a critical step in maintaining the fidelity of genetic information by preventing the accumulation of non-canonical purines hmdb.ca. This role places XDP at the center of a crucial cellular quality control pathway within purine metabolism.

Cellular and Systems Biology Roles of Xanthosine 5 Diphosphate

Contributions to Intracellular Nucleotide Pool Homeostasis

Xanthosine (B1684192) nucleotides, including Xanthosine-5'-diphosphate (XDP), are central to the maintenance of intracellular nucleotide pool homeostasis. These molecules are intermediates in the purine (B94841) metabolism pathway, which is responsible for synthesizing, breaking down, and recycling purine bases. nih.gov The balance of these pools is critical for numerous cellular processes, including DNA and RNA synthesis. caymanchem.com

The cell employs both de novo synthesis and salvage pathways to ensure an adequate supply of purine nucleotides. youtube.comyoutube.com The de novo pathway builds purines from simpler molecules, while the salvage pathway recycles purine bases from the degradation of nucleic acids. youtube.comyoutube.com Xanthosine monophosphate (XMP) is a key intermediate in the de novo pathway, formed from inosine (B1671953) monophosphate (IMP). caymanchem.comwikipedia.org Disruptions in the electron transport chain can suppress de novo purine synthesis and increase the cell's reliance on the purine salvage pathway. nih.gov

Participation in Signal Transduction Pathways

While less prominent than adenosine (B11128) and guanosine (B1672433) nucleotides, xanthosine derivatives can participate in signal transduction. For instance, Xanthosine-5'-triphosphate (XTP) can substitute for Guanosine-5'-triphosphate (GTP) in activating adenylyl cyclase, an enzyme crucial for producing the second messenger cyclic AMP (cAMP). umaryland.edu Furthermore, the broader family of purine nucleotides, including ATP, are known to have significant regulatory roles in metabolic reprogramming through purinergic signaling. nih.gov

Precursor Function in Guanine (B1146940) Nucleotide Biosynthesis

One of the most critical roles of xanthosine nucleotides is their function as a direct precursor in the biosynthesis of guanine nucleotides. nih.govacs.org Xanthosine-5'-monophosphate (XMP) is synthesized from inosine-5'-monophosphate (IMP) by the enzyme IMP dehydrogenase (IMPDH). wikipedia.orgacs.org This conversion is a rate-limiting step in the generation of guanosine monophosphate (GMP). caymanchem.com

Subsequently, XMP is converted to GMP by the enzyme GMP synthase. wikipedia.org In Escherichia coli, this enzyme, also known as xanthosine-5'-phosphate amidotransferase, can utilize either glutamine or ammonia (B1221849) as a substrate. nih.gov This pathway is essential for providing the necessary building blocks for DNA and RNA synthesis, as well as for various regulatory functions mediated by guanine nucleotides. caymanchem.com

The synthesis of guanine nucleotides can also occur through a salvage pathway where xanthosine is converted to XMP by the phosphotransferase activity of cytosolic 5'-nucleotidase. nih.gov This pathway circumvents the need for IMP dehydrogenase. nih.gov

Implications for Metabolic Regulation in Cellular Processes

The regulation of purine metabolism is crucial for proliferating cells, such as cancer cells, which have a high demand for nucleotides to support DNA replication and RNA synthesis. mdpi.com Inhibitors of IMP dehydrogenase, the enzyme that produces XMP, are used as antiviral and anti-cancer drugs, underscoring the importance of this metabolic chokepoint. caymanchem.com

Influence on Gene Expression and Transcriptional Control

While direct evidence for Xanthosine-5'-diphosphate itself acting as a transcriptional regulator is limited, its role as a precursor to guanine nucleotides has significant implications for gene expression. Guanine nucleotides, particularly GTP, are essential for the function of G-proteins, which are involved in a vast array of signal transduction pathways that ultimately regulate gene expression.

Advanced Methodological Approaches for Xanthosine 5 Diphosphate Research

High-Resolution Spectroscopic Techniques for Structural and Interaction Analysis

High-resolution spectroscopy is indispensable for determining the three-dimensional structure of XDP and analyzing its interactions with enzymes and other molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides atomic-level insights into the conformation of the ribose sugar, the orientation of the xanthine (B1682287) base, and the state of the diphosphate (B83284) chain. By observing changes in the chemical shifts of atomic nuclei upon binding to a protein, NMR can identify the specific parts of the XDP molecule involved in the interaction. nih.gov These techniques are crucial for understanding the molecular basis of enzyme specificity and catalysis for enzymes that utilize XDP as a substrate or regulator.

Table 1: Spectroscopic Techniques in Xanthosine-5'-Diphosphate Research

Technique Application Information Gained
Nuclear Magnetic Resonance (NMR) Elucidation of 3D structure in solution; Analysis of binding interactions with enzymes. Atomic coordinates, molecular conformation, identification of binding interfaces, and kinetics. nih.gov
X-ray Crystallography Determination of high-resolution 3D structure in a crystalline state. Precise atomic positions, bond lengths, and angles, revealing detailed molecular architecture.
Circular Dichroism (CD) Spectroscopy Analysis of conformational changes in XDP or its binding partners (e.g., enzymes). Information on secondary structure of binding proteins and conformational shifts upon XDP binding.

| UV-Vis Spectrophotometry | Quantification and enzyme activity assays. | Concentration measurement based on the chromophoric xanthine base; monitoring reaction progress. nih.gov |

Chromatographic Methods for Separation and Quantification in Biological Extracts

Chromatographic techniques are fundamental for isolating and quantifying XDP from complex biological matrices such as cell extracts or plasma. High-Performance Liquid Chromatography (HPLC) is the most common method employed. nih.gov Given the polar and anionic nature of XDP due to its phosphate (B84403) groups, reversed-phase HPLC is often performed with the addition of an ion-pairing agent to the mobile phase to improve retention and resolution on C18 columns. lcms.cz Alternatively, ion-exchange or hydrophilic interaction liquid chromatography (HILIC) can effectively separate charged nucleotides. Detection is typically achieved using UV spectroscopy, leveraging the strong absorbance of the xanthine ring system. nih.govlcms.cz

Table 2: HPLC Methods for Nucleotide Analysis

Method Stationary Phase (Column) Mobile Phase Principle Application
Reversed-Phase HPLC (RP-HPLC) C18, C8 Typically an aqueous buffer with an organic modifier (e.g., acetonitrile (B52724) or methanol). Often requires ion-pairing reagents for nucleotide analysis. lcms.cz Separation of xanthines and their nucleoside/nucleotide derivatives. lcms.cz
Ion-Exchange Chromatography (IEC) Anion-exchange resins Utilizes a salt gradient (e.g., NaCl or phosphate buffer) to elute analytes based on their charge. Excellent for separating nucleotides based on the number of phosphate groups (e.g., XMP, XDP, XTP).

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar stationary phases (e.g., silica, amide) | Uses a high concentration of organic solvent with a small amount of aqueous buffer. | Separation of highly polar compounds like nucleotides. |

Mass Spectrometry-Based Metabolomics for Detection and Profiling

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for detecting and profiling metabolites, including XDP, within a biological system. nih.gov Typically coupled with a chromatographic separation step (LC-MS), this technique allows for the accurate identification and quantification of hundreds to thousands of metabolites simultaneously. nih.gov Electrospray ionization (ESI) is a soft ionization method commonly used to generate ions of polar molecules like nucleotides without significant fragmentation. High-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF) instruments, can determine the mass of XDP with high accuracy, enabling its confident identification based on its precise mass-to-charge ratio. This approach is central to metabolomics studies aiming to uncover how XDP levels change in response to disease, drug treatment, or genetic modifications. nih.gov

Isotopic Labeling and Tracing for Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the movement of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. mdpi.comosti.gov In the context of XDP research, cells can be cultured with stable isotope-labeled precursors, such as ¹³C-glucose or ¹⁵N-glutamine. nih.gov The labeled atoms are incorporated into downstream metabolites, including the ribose and xanthine components of XDP. By analyzing the mass distribution (isotopologue patterns) of XDP and related purine (B94841) nucleotides using mass spectrometry, researchers can calculate the rate of its synthesis and consumption. arxiv.org This method, known as metabolic flux analysis (MFA), is essential for quantifying the activity of pathways like the pentose (B10789219) phosphate pathway (PPP), which supplies the ribose-phosphate precursor for nucleotide synthesis, and the de novo purine synthesis pathway. arxiv.orgnih.gov

Table 3: Common Stable Isotopes for Metabolic Flux Analysis

Isotope Labeled Substrate Metabolic Pathway Traced Purpose
¹³C ¹³C-Glucose Pentose Phosphate Pathway, Glycolysis, TCA Cycle Traces the path of carbon atoms from glucose into the ribose sugar and other central carbon metabolites. nih.gov
¹⁵N ¹⁵N-Glutamine, ¹⁵N-Glycine De Novo Purine Synthesis Traces the incorporation of nitrogen atoms into the purine ring of xanthine.

| ²H (Deuterium) | ²H₂O, Deuterated substrates | Various pathways | Measures fluxes through pathways involving water or specific hydrogen transfers. |

Recombinant Enzyme Expression and Activity Assays

To study the specific enzymes that synthesize or degrade XDP, researchers often use recombinant protein technology. Genes encoding enzymes from the purine metabolic pathway, such as xanthine/guanine (B1146940) phosphoribosyltransferase (XGPRT) which produces the precursor Xanthosine (B1684192) monophosphate (XMP), can be cloned into expression vectors and introduced into a host organism like Escherichia coli. nih.gov This allows for the large-scale production and subsequent purification of the enzyme. nih.gov

Once purified, the enzyme's activity can be measured using various assays. A common method is a continuous spectrophotometric assay, where the formation of the product is monitored in real-time by observing the change in absorbance at a specific wavelength. nih.gov For instance, the conversion of xanthine to XMP by XGPRT can be followed by monitoring the increase in absorbance at 257.5 nm. nih.gov These assays are critical for characterizing enzyme kinetics, determining substrate specificity, and screening for potential inhibitors.

Table 4: Example of Recombinant Enzyme Characterization

Enzyme Gene Source Expression System Purification Method Specific Activity Assay Principle
Xanthine/Guanine Phosphoribosyltransferase (XGPRT) E. coli E. coli BL21(AI) Ni-NTA Affinity Chromatography nih.gov 128 U/mg nih.govnih.gov Spectrophotometric monitoring of GMP formation at 257.5 nm. nih.gov

| Human Phosphoribosyl Pyrophosphate Synthetase (PRPPS) | Human | E. coli BL21(AI) | Ni-NTA Affinity Chromatography nih.gov | 22 U/mg nih.govnih.gov | Coupled enzyme assay monitoring NADH oxidation at 340 nm. nih.gov |

Synthetic Strategies for Xanthosine 5 Diphosphate and Its Analogs in Research

Chemical and Chemo-Enzymatic Synthesis Protocols for Nucleoside Polyphosphates

The generation of nucleoside polyphosphates like XDP often relies on chemo-enzymatic strategies that combine the strengths of chemical synthesis and biocatalysis. nih.gov These multi-step protocols provide efficient routes to highly purified nucleotides.

A common chemo-enzymatic approach involves the initial chemical synthesis of a nucleoside diphosphate (B83284), which is then enzymatically phosphorylated to the corresponding triphosphate. nih.gov For instance, a nucleoside can be chemically converted to its 5'-O-tosylate derivative, which then reacts with tris(tetra-n-butylammonium) pyrophosphate to yield the nucleoside diphosphate. nih.gov

Following the chemical synthesis of the diphosphate, enzymes are used for subsequent phosphorylation steps. Nucleoside diphosphate kinase (NDPK) is a key enzyme in this process, transferring a phosphate (B84403) group from a donor like ATP to the target nucleoside diphosphate. nih.govunizg.hr To make this process efficient and cost-effective, the reaction is often coupled with an ATP regeneration system, such as one using phospho(enol)pyruvate (PEP) and pyruvate (B1213749) kinase. nih.gov In some advanced protocols, mutant forms of NDPK, such as a His→Gly active site mutant, can be used with alternative phosphoryl group donors like N-phosphoryl-imidazole. unizg.hr

Enzymes are also pivotal in the synthesis of the initial nucleoside building blocks. Purine (B94841) nucleoside phosphorylase (PNP), for example, catalyzes the reversible phosphorolysis of nucleosides, a reaction that can be driven in the synthetic direction to produce novel nucleoside analogs from a modified base and an activated sugar phosphate. tandfonline.commdpi.com

Table 1: Key Enzymes in Chemo-Enzymatic Nucleotide Synthesis

EnzymeRoleTypical Substrates/Cofactors
Nucleoside Diphosphate Kinase (NDPK)Catalyzes the transfer of the terminal phosphate from a nucleoside triphosphate to a nucleoside diphosphate. nih.govunizg.hrATP (donor), Nucleoside Diphosphate (acceptor)
Pyruvate Kinase (PK)Used in ATP regeneration systems to transfer a phosphate group from phospho(enol)pyruvate (PEP) to ADP, reforming ATP. nih.govPEP, ADP
Purine Nucleoside Phosphorylase (PNP)Catalyzes the reversible synthesis of nucleosides from a purine base and α-ribose-1-phosphate. tandfonline.commdpi.comPurine base, α-(deoxy)ribose-1-phosphate
Cytosolic 5'-nucleotidase (cN-II)Can phosphorylate xanthosine (B1684192) to Xanthosine Monophosphate (XMP) using a phosphate donor like IMP. nih.govXanthosine, IMP (donor)

Preparation of Modified Xanthosine-5'-Diphosphate Derivatives for Probe Development

The development of molecular probes from XDP is essential for studying its biological roles, such as its interaction with specific GTP-binding proteins that have been mutated to recognize xanthine (B1682287) nucleotides. jenabioscience.com These probes often incorporate modifications to the xanthine base or the sugar moiety to introduce reporter groups or reactive handles.

Chemical synthesis provides the versatility needed to create these modified derivatives. For example, C-6 substituted xanthosine derivatives can be synthesized from a 2′,3′,5′-tri-O-acetylxanthosine precursor, which is converted into a more reactive chloro derivative. rsc.org This intermediate allows for the attachment of various functional groups at the C-6 position of the purine ring. rsc.org Similarly, other positions on the xanthine ring can be functionalized to attach moieties for specific applications, such as fluorinated groups for developing potential PET imaging agents. mdpi.com

Chemo-enzymatic methods are particularly powerful for generating fluorescent nucleoside analogs. nih.gov In this approach, a chemically synthesized, fluorescently modified purine base can be enzymatically coupled to a sugar phosphate using an enzyme like purine nucleoside phosphorylase (PNP) to create a fluorescent nucleoside analog. mdpi.comnih.gov This nucleoside can then be phosphorylated using the methods described previously to yield the desired diphosphate or triphosphate probe. The creation of a xanthosine phosphoramidite (B1245037) building block also enables the site-specific incorporation of xanthosine into synthetic RNA oligonucleotides, which can serve as probes to study nucleic acid structure and function. nih.gov

Table 2: Examples of Modifications for Probe Development

Modification TypePurposeSynthetic Strategy
Fluorescent TagTo enable detection and quantification by fluorescence microscopy or spectroscopy. nih.govEnzymatic coupling of a fluorescent purine analog with a ribose phosphate using PNP. mdpi.comnih.gov
C-6 SubstitutionTo alter binding affinity or attach other molecules. rsc.orgChemical conversion of acetylated xanthosine to a chloro-intermediate followed by nucleophilic substitution. rsc.org
PhosphoramiditeTo allow for incorporation into synthetic RNA/DNA strands via solid-phase synthesis. nih.govMulti-step chemical synthesis to protect hydroxyl groups and add the phosphoramidite moiety. nih.gov
FluorinationTo develop probes for PET imaging or to alter physicochemical properties. mdpi.comChemical synthesis involving nucleophilic substitution with a fluorine-containing amine. mdpi.com

Synthesis of Non-Hydrolyzable Analogs for Mechanistic Studies

To study the mechanisms of enzymes that bind and hydrolyze nucleotides, researchers use non-hydrolyzable analogs that can lock the enzyme in a specific conformational state. In these analogs, the labile P-O-P (phosphoanhydride) bond is replaced with a more stable linkage, such as a P-C-P (phosphonate) or P-N-P (phosphoroamidate) bond.

A convenient method has been developed for synthesizing non-hydrolyzable analogs of xanthosine triphosphate (XTP), which are critical tools for investigating the function of GTPases that have been engineered to bind xanthine nucleotides instead of guanine (B1146940) nucleotides. doi.orgnih.gov This method starts with Xanthosine-5'-monophosphate (XMP), which is first activated by converting it into its N-methylimidazolide derivative. doi.org This activated intermediate reacts rapidly with either methylenediphosphonic acid or imidodiphosphonic acid. doi.orgnih.gov

The reaction with methylenediphosphonic acid yields xanthosine 5′-(β,γ-methylene)triphosphate (XMPPCH₂P), while the reaction with imidodiphosphonic acid produces xanthosine 5′-(β,γ-imido)triphosphate (XMPPNHP). doi.org These compounds act as effective inhibitors in biological systems dependent on XDP/XTP, binding to the nucleotide pocket without being broken down, thereby allowing for detailed mechanistic and structural studies. doi.orgnih.gov

Table 3: Comparison of Phosphate Linkages in XTP and its Non-Hydrolyzable Analogs

CompoundLinkage between β and γ PhosphatesChemical Structure of LinkageHydrolyzable by Enzymes
Xanthosine-5'-triphosphate (XTP)PhosphoanhydrideP-O-PYes
Xanthosine 5′-(β,γ-methylene)triphosphate (XMPPCH₂P)Methylenebis(phosphonate)P-CH₂-PNo
Xanthosine 5′-(β,γ-imido)triphosphate (XMPPNHP)PhosphoroimidateP-NH-PNo

Emerging Research Directions and Perspectives on Xanthosine 5 Diphosphate

Investigation in Diverse Biological Models and Organisms

The study of Xanthosine-5'-diphosphate (XDP) and its related metabolic pathways has been advanced through research across a variety of biological systems, from microorganisms to mammalian cells. These models have been crucial in elucidating the enzymatic reactions and metabolic roles of xanthosine (B1684192) nucleotides.

In the bacterium Escherichia coli, extensive research has been conducted on enzymes that metabolize xanthosine derivatives. For instance, xanthine (B1682287) phosphoribosyltransferase, an enzyme involved in purine (B94841) metabolism, catalyzes the reaction between 5-phospho-alpha-D-ribose 1-diphosphate and xanthine to form Xanthosine-5'-monophosphate (XMP) and diphosphate (B83284). wikipedia.org Early studies characterized the guanine (B1146940) and xanthine phosphoribosyltransferase activities in both Lactobacillus casei and E. coli. wikipedia.org Furthermore, the enzyme initially known as XMP aminase in E. coli was later identified as an amidotransferase, capable of using either glutamine or ammonia (B1221849) as a substrate to convert XMP into Guanosine (B1672433) monophosphate (GMP). nih.gov Investigations into the physical properties and subunit structure of this xanthosine 5'-phosphate aminase from E. coli have also been performed. nih.gov

In mammalian systems, studies using rat brain extracts and the human colon adenocarcinoma cell line, LoVo, have revealed a salvage pathway for xanthosine. nih.gov In these models, xanthosine is converted to XMP through the phosphotransferase activity of cytosolic 5'-nucleotidase, with Inosine (B1671953) monophosphate (IMP) acting as the preferred phosphate (B84403) donor. nih.gov This pathway is significant as it bypasses the enzyme IMP dehydrogenase (IMPDH), a rate-limiting step in the de novo synthesis of guanine nucleotides. nih.gov The existence of xanthosine and its nucleotides has been confirmed in all living species, where they participate in various metabolic pathways. hmdb.caresearchgate.net For example, in plants, xanthosine is a precursor for the synthesis of 7-methylxanthosine. hmdb.ca The widespread presence and conserved metabolic roles of xanthosine derivatives across different biological kingdoms underscore their fundamental importance in nucleotide metabolism. researchgate.netnih.gov

Table 1: Investigated Biological Models in Xanthosine Nucleotide Research

Biological ModelOrganism TypeKey FindingsReferences
Escherichia coliBacteriumCharacterization of xanthine phosphoribosyltransferase and XMP amidotransferase. wikipedia.orgnih.govnih.gov
Lactobacillus caseiBacteriumStudy of guanine and xanthine phosphoribosyltransferase activities. wikipedia.org
Rat Brain ExtractsMammalianElucidation of a salvage pathway for xanthosine to XMP via cytosolic 5'-nucleotidase. nih.gov
LoVo CellsHuman Cell LineConfirmation of the xanthosine salvage pathway that bypasses IMP dehydrogenase. nih.gov
PlantsEukaryoteXanthosine serves as a biosynthetic precursor to 7-methylxanthosine. hmdb.ca

Interplay with Circadian Rhythms and Metabolic Cycles

The intrinsic molecular clock that governs circadian rhythms is intricately linked with cellular metabolism, and emerging evidence points to a reciprocal relationship between the two. mdpi.comnih.govnih.gov While direct studies on the role of Xanthosine-5'-diphosphate in circadian regulation are limited, its position within nucleotide metabolism places it at the crossroads of these fundamental processes. researchgate.net

Circadian clocks regulate the expression of a vast number of genes, including those involved in metabolic pathways. researchgate.net In mammals, the central clock in the suprachiasmatic nucleus (SCN) of the brain synchronizes peripheral clocks in other tissues, partly through metabolic and hormonal cues. mdpi.com This coordination ensures that metabolic processes, such as nutrient synthesis and energy production, are aligned with the 24-hour light-dark cycle. nih.govnih.gov Disruptions to these rhythms, whether through genetic factors or environmental stimuli like artificial light or mistimed eating, are associated with metabolic disorders. nih.govnih.gov

Nucleotide metabolism is a key process under circadian control. The synthesis of purines and pyrimidines, the building blocks of DNA and RNA, must be timed appropriately with the cell cycle and cellular energy status. In plants, for example, sugar signals generated from photosynthesis provide feedback to the circadian oscillator, influencing the expression of clock genes and coordinating metabolism with light availability. frontiersin.org Given that XDP is an intermediate in purine metabolism, its synthesis and utilization are likely subject to the broader circadian regulation of the nucleotide pool. wikipedia.org The interplay between metabolic cycles and the circadian clock is a complex network, and understanding how key nodes like nucleotide pathways are regulated is a critical area of ongoing research. mdpi.comresearchgate.net

Structural Biology of Xanthosine-5'-Diphosphate-Enzyme Complexes

Understanding the function of XDP at a molecular level requires detailed structural information of its interactions with enzymes. While crystal structures of enzymes in complex with XDP itself are not widely available, significant insights can be drawn from structural studies of enzymes that bind its immediate precursor, Xanthosine-5'-monophosphate (XMP). These studies reveal the precise atomic interactions that govern substrate specificity and catalysis.

A key enzyme family interacting with xanthosine nucleotides is the phosphoribosyltransferases. As of late 2007, several structures of xanthine phosphoribosyltransferase, which synthesizes XMP, have been solved and are available in the Protein Data Bank (PDB). wikipedia.org These structures provide a blueprint for how the enzyme recognizes both the xanthine base and the phosphoribosyl pyrophosphate (PRPP) substrate.

Another critical enzyme is GMP synthase, which catalyzes the final step in GMP biosynthesis by converting XMP to GMP. ebi.ac.uk This enzyme is composed of two domains: a glutaminase (B10826351) domain that produces ammonia from glutamine, and a synthetase domain that uses the ammonia to aminate XMP. ebi.ac.uk Structural studies of GMP synthase show how the binding of XMP and ATP in the synthetase domain can allosterically activate the glutaminase domain, ensuring that glutamine hydrolysis is tightly coupled to GMP formation. ebi.ac.uk

Furthermore, structural analyses of other related enzymes provide general principles applicable to XDP-binding proteins. For instance, the study of pyridoxal-5'-phosphate (PLP) dependent enzymes, such as tyrosine decarboxylase, illustrates how a cofactor and substrate are precisely positioned within an active site to facilitate a chemical reaction. nih.gov The phosphate moiety of such ligands is often anchored by a network of interactions with surrounding amino acid residues. nih.gov These examples highlight the power of structural biology to reveal the mechanisms of enzyme function and provide a foundation for understanding how enzymes would specifically recognize and process XDP.

Table 2: PDB Accession Codes for Xanthine Phosphoribosyltransferase Structures

PDB Accession Code
1A95
1A96
1A97
1A98
1NUL
2FXV
Source: wikipedia.org

Computational Modeling of Molecular Dynamics and Interactions

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for investigating the dynamic behavior of biomolecules and their interactions at an atomic level. mdpi.com While specific MD studies focusing exclusively on Xanthosine-5'-diphosphate are not extensively documented in the provided results, the application of these techniques to related systems, such as enzymes that bind purine derivatives, offers a clear perspective on how XDP's interactions can be modeled.

MD simulations can be used to explore the conformational changes that occur when a ligand like XDP binds to an enzyme. mdpi.com These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the protein and ligand move and interact over time. This approach has been successfully used to study the binding of inhibitors to xanthine oxidase, a key enzyme in purine degradation. nih.govnih.gov In such studies, researchers can calculate the binding free energy using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to predict the affinity of different ligands for the enzyme. nih.govnih.gov

These computational models can also identify key amino acid residues involved in the binding interaction and reveal the role of specific forces, such as hydrogen bonds and van der Waals interactions. nih.gov For example, simulations of xanthine oxidase inhibitors have detailed how the ligands fit into the active site and which residues are crucial for their inhibitory effect. nih.gov Such computational approaches could be powerfully applied to model the binding of XDP to its partner enzymes, predict the structural consequences of mutations, and understand the allosteric communication between different domains, as seen in GMP synthase. ebi.ac.ukwustl.edubevanbrownlab.com

Future Avenues in Nucleotide Metabolism and Signaling Research

Research into Xanthosine-5'-diphosphate and its metabolic context is poised to expand into several exciting areas, driven by advancing technologies and a deeper understanding of the central role of nucleotide metabolism in health and disease.

A major future direction lies in untangling the complex signaling roles of purine nucleotides beyond their metabolic functions. mdpi.comresearchgate.net The pathways involving XDP are critical for maintaining cellular pools of guanine nucleotides, which are essential not only for DNA and RNA synthesis but also for signal transduction via G-proteins and the synthesis of glycoproteins. caymanchem.com Dysregulation of these pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders like Huntington's disease. mdpi.comresearchgate.netnih.gov Future research will likely focus on how intermediates like XDP contribute to the metabolic reprogramming observed in cancer cells and whether targeting enzymes in this pathway can be an effective therapeutic strategy. caymanchem.comnih.gov

The development of novel analytical and synthetic techniques will also open new research avenues. The ability to efficiently synthesize RNA oligonucleotides containing modified bases like xanthosine allows for a detailed biophysical analysis of their structure and stability. nih.gov This is particularly relevant given that defects in purine metabolism can lead to the incorporation of non-standard bases into cellular nucleic acids. nih.gov Exploring the consequences of such incorporations on genetic information and cellular function is a key area for future investigation. Furthermore, elucidating the interplay between nucleotide metabolism and other fundamental cellular processes, such as circadian rhythms and cellular energy sensing, will continue to be a vibrant field of study, with the potential to reveal new layers of biological regulation. nih.govmdpi.com

Q & A

Q. What are the established methods for synthesizing Xanthosine-5'-Diphosphate Trisodium, and how can researchers validate its purity?

Xanthosine-5'-Diphosphate Trisodium (XDP-Trisodium) can be synthesized via microbial systems, such as engineered Coryneform bacteria mutants. For instance, adenineless and xanthine-dependent mutants have been optimized to produce high yields (~3–4 g/L) of XDP derivatives through fermentation . Post-synthesis, purity validation typically involves ion-exchange chromatography to separate nucleotide analogs and high-performance liquid chromatography (HPLC) for quantitative analysis. Triethylammonium salts of XDP are often intermediates, requiring subsequent counterion exchange to produce the trisodium form .

Q. How does the trisodium salt form affect the solubility and enzymatic interactions of Xanthosine-5'-Diphosphate compared to other salt forms?

The trisodium salt enhances aqueous solubility due to its ionic nature, making it preferable for biochemical assays requiring neutral pH (e.g., enzyme kinetics). In contrast, triethylammonium salts (e.g., Mant-XDP) are used in fluorescence studies but may interfere with cation-sensitive proteins. Researchers must consider salt forms when designing experiments: trisodium salts minimize counterion interference in nucleotide-binding assays, while modified salts (e.g., fluorescent analogs) are suited for structural studies .

Q. What role does Xanthosine-5'-Diphosphate Trisodium play in studying G-protein signaling mechanisms?

XDP-Trisodium acts as a guanine nucleotide analog to investigate GTPase activity in heterotrimeric G-proteins. It competes with GTP/GDP in binding assays, allowing researchers to map nucleotide-exchange kinetics. For example, fluorescence resonance energy transfer (FRET) assays using analogs like Mant-XDP (λexem = 355/448 nm) enable real-time tracking of conformational changes in Gα subunits .

Advanced Research Questions

Q. How can researchers address discrepancies in reported binding affinities of Xanthosine-5'-Diphosphate Trisodium to GTPases across studies?

Contradictions may arise from variations in buffer composition (e.g., Mg<sup>2+</sup> concentration), salt forms, or protein purification methods. To resolve these:

  • Standardize assay conditions (e.g., 1–5 mM MgCl2 for GTPase activity).
  • Validate nucleotide purity via HPLC and mass spectrometry.
  • Use isothermal titration calorimetry (ITC) for direct binding measurements, which accounts for thermodynamic parameters often overlooked in indirect assays .

Q. What advanced techniques are recommended for structural analysis of Xanthosine-5'-Diphosphate Trisodium-protein complexes?

X-ray crystallography and cryo-electron microscopy (cryo-EM) are critical for resolving nucleotide-binding pockets. For dynamic studies, nuclear magnetic resonance (NMR) with <sup>31</sup>P-labeled XDP-Trisodium can track phosphate-group interactions. Fluorescent analogs (e.g., Mant-XDP) are also used in stopped-flow kinetics to measure subsecond conformational changes in proteins .

Q. How can the trisodium form of Xanthosine-5'-Diphosphate be optimized for use in enzymatic cascades or metabolic pathway reconstitution?

Optimization involves:

  • Adjusting ionic strength to match physiological conditions (e.g., 150 mM NaCl).
  • Coupling XDP-Trisodium with nucleoside diphosphate kinases (NDPKs) to generate XTP in situ for RNA synthesis studies.
  • Monitoring hydrolysis rates (e.g., via <sup>31</sup>P-NMR) to ensure stability in long-term assays .

Methodological Considerations

Q. What are the best practices for storing Xanthosine-5'-Diphosphate Trisodium to prevent degradation?

Store lyophilized XDP-Trisodium at –20°C in anhydrous conditions. In solution, maintain pH 7.0–8.0 with Tris or HEPES buffers and include 1–5 mM EDTA to chelate divalent cations that accelerate hydrolysis. Avoid freeze-thaw cycles; aliquot solutions for single-use applications .

Q. How can researchers distinguish Xanthosine-5'-Diphosphate Trisodium from structurally similar nucleotides like GDP or IDP in complex mixtures?

Use anion-exchange chromatography (e.g., DEAE-Sepharose) with a NaCl gradient (0–500 mM) to separate nucleotides by charge. Confirm identity via UV spectroscopy (XDP-Trisodium λmax = 254 nm, ε = 19,000 M<sup>−1</sup>cm<sup>−1</sup>) or LC-MS for precise mass verification (MW = 442.17 g/mol for XDP anion) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.